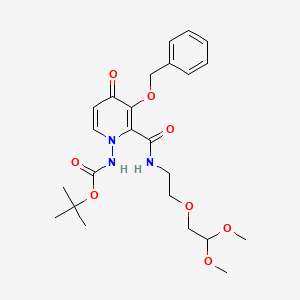
tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate is a useful research compound. Its molecular formula is C24H33N3O8 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl (3-(benzyloxy)-2-((2-(2,2-dimethoxyethoxy)ethyl)carbamoyl)-4-oxopyridin-1(4H)-yl)carbamate, with CAS number 2136287-61-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H33N3O8
- Molecular Weight : 491.53 g/mol
- Structure : The compound features a pyridine ring and various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of tert-butyl carbamate derivatives has been investigated in several studies, revealing diverse pharmacological effects. Key areas of focus include:
-
Aldose Reductase Inhibition
- Compounds similar to tert-butyl carbamate have been studied for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can reduce the accumulation of sorbitol and fructose, potentially alleviating oxidative stress associated with diabetes .
Compound IC50 (nM) tert-butyl carbamate derivative 23 - 42 Standard inhibitor (Deferiprone) 25 -
Antioxidant Properties
Test Compound MDA Inhibition (%) tert-butyl carbamate derivative 90.73 ± 3.97 Trolox (Standard) 74.82 ± 1.82 - Cytotoxicity Against Cancer Cell Lines
Case Study 1: Inhibition of ALR2
In a study assessing the inhibitory effects on ALR2, several derivatives were tested for their selectivity and potency. Results indicated that compounds bearing similar structural motifs as tert-butyl carbamate showed significant inhibition of ALR2 with promising selectivity over ALR1, suggesting potential therapeutic applications in managing diabetic complications.
Case Study 2: Antioxidant Activity Evaluation
Another investigation focused on the antioxidant capabilities of related compounds through DPPH radical scavenging assays and lipid peroxidation models. The results demonstrated that the tert-butyl carbamate derivative significantly reduced malondialdehyde (MDA) levels, indicating its effectiveness in mitigating oxidative stress.
Propriétés
Formule moléculaire |
C24H33N3O8 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-(2,2-dimethoxyethoxy)ethylcarbamoyl]-4-oxo-3-phenylmethoxypyridin-1-yl]carbamate |
InChI |
InChI=1S/C24H33N3O8/c1-24(2,3)35-23(30)26-27-13-11-18(28)21(34-15-17-9-7-6-8-10-17)20(27)22(29)25-12-14-33-16-19(31-4)32-5/h6-11,13,19H,12,14-16H2,1-5H3,(H,25,29)(H,26,30) |
Clé InChI |
DQCSAWOUAXDTPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NN1C=CC(=O)C(=C1C(=O)NCCOCC(OC)OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















